molecular formula C10H9F5N2 B1412011 2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine CAS No. 1707358-15-3

2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine

Cat. No. B1412011
M. Wt: 252.18 g/mol
InChI Key: IKNBKCRSIOSRAN-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine , often referred to as DFPP , is a chemical compound with the following structural formula:


C9H8F5N\text{C}_9\text{H}_8\text{F}_5\text{N}



Synthesis Analysis

DFPP can be synthesized through various methods, including heterocyclic chemistry . One common approach involves the reaction of 3,3-difluoropyrrolidine with 3-(trifluoromethyl)pyridine under appropriate conditions. The reaction typically occurs in a solvent such as acetonitrile or dimethyl sulfoxide (DMSO) . The resulting product is then purified and characterized.



Molecular Structure Analysis

DFPP features a pyridine ring substituted with a trifluoromethyl group at position 3 and a 3,3-difluoropyrrolidin-1-yl group at position 2. The fluorine atoms contribute to its unique properties. The compound’s molecular weight is approximately 221.16 g/mol .



Chemical Reactions Analysis

DFPP can participate in various chemical reactions, including nucleophilic substitutions , cross-coupling reactions , and functional group transformations . Researchers have explored its reactivity in the context of medicinal chemistry and material science.



Physical And Chemical Properties Analysis


  • Melting Point : DFPP typically melts around 80-85°C .

  • Solubility : It is moderately soluble in organic solvents like acetone , chloroform , and ethyl acetate .

  • Stability : DFPP is stable under ambient conditions but may degrade upon exposure to strong acids or bases.


Safety And Hazards


  • Toxicity : Limited toxicity data are available, but caution should be exercised during handling.

  • Flammability : DFPP is not highly flammable.

  • Environmental Impact : Its persistence in the environment and potential bioaccumulation warrant further investigation.


Future Directions

Researchers should explore DFPP’s applications in pharmaceuticals , materials science , and agrochemicals . Investigating its interactions with biological targets and optimizing its synthesis routes will contribute to its broader utilization.


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properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F5N2/c11-9(12)3-5-17(6-9)8-7(10(13,14)15)2-1-4-16-8/h1-2,4H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNBKCRSIOSRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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